4-Fluorobenzyltrozamicol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

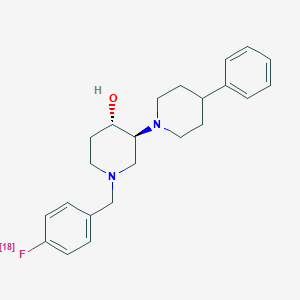

4-Fluorobenzyltrozamicol, also known as this compound, is a useful research compound. Its molecular formula is C23H29FN2O and its molecular weight is 367.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuroimaging Applications

Positron Emission Tomography (PET)

FBT is primarily utilized as a radiotracer in PET imaging to study cholinergic terminal density in the brain. Specifically, [18F](+)−4 fluorobenzyltrozamicol FBT binds selectively to the vesicular acetylcholine transporter (VAChT), making it an effective tool for assessing cholinergic neuron activity in the basal ganglia. A study involving rhesus monkeys demonstrated that FBT PET scans could reliably measure cholinergic terminal density, with a test-retest variability of less than 15% for distribution volume ratios, indicating high reproducibility of results .

Table 1: Summary of FBT PET Imaging Results

| Parameter | Value |

|---|---|

| Test-Retest Variability | < 15% |

| Specific Binding Ratio | Basal Ganglia/Cerebellum |

| Study Duration | 180 minutes |

Pharmacological Research

Inhibition of Tyrosinase

FBT derivatives, particularly those containing the 4-fluorobenzylpiperazine moiety, have been investigated for their potential as tyrosinase inhibitors. Tyrosinase is an enzyme implicated in hyperpigmentation disorders. Research has shown that specific derivatives exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus, with some compounds demonstrating low cytotoxicity and effective antimelanogenic properties in melanoma cell models .

Table 2: Tyrosinase Inhibition Activity of FBT Derivatives

| Compound | IC50 (μM) | Cytotoxicity |

|---|---|---|

| 4-(4-fluorobenzyl)piperazin-1-yl(2-trifluoromethyl)methanone | 13.34 | No |

| 4-(4-fluorobenzyl)piperazin-1-yl(2,4-dinitrophenyl)methanone | 17.76 | No |

Neuroprotective Effects

Anti-Epileptic Properties

Recent studies have identified analogs of FBT as potential anti-seizure agents. For instance, the compound GM-90432, which shares structural similarities with FBT, demonstrated efficacy in reducing seizure-like behaviors in zebrafish and mouse models through neurochemical profiling. It was found to modulate neurotransmitter levels and protect against oxidative stress, suggesting a biphasic neuroprotective effect .

Table 3: Neuroprotective Effects of GM-90432

| Parameter | Effect |

|---|---|

| Seizure Behavior Reduction | Significant |

| Neurotransmitter Modulation | Upregulation/Downregulation |

| Oxidative Stress Protection | Yes |

化学反应分析

Reaction Mechanism and Regioselectivity

The regioselectivity is governed by steric and electronic factors:

-

Protic Solvents : Stabilize transition states via hydrogen bonding, favoring C3 attack due to reduced steric hindrance.

-

LiBr in Acetonitrile : Polar aprotic conditions with Li⁺ coordination to the epoxide oxygen direct nucleophilic attack to C4, forming trans-diastereomers .

Key Findings :

| Condition | Regioselectivity (C3:C4) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 2-Propanol | 20:1 | 75–85 | Not applicable |

| LiBr/CH₃CN | 1:20 | 80–90 | 9:1 |

Derivatization to Anilidopiperidines

4-Fluorobenzyltrozamicol derivatives are synthesized via further functionalization:

-

N-Phenethyl Anilino-Piperidinols : Intermediate products from epoxide ring-opening are converted to β-hydroxy anilidopiperidines through:

Applications :

-

These derivatives exhibit enhanced binding affinity for VAChT, demonstrating potential in neurodegenerative disease research .

Comparative Analysis of Synthetic Routes

| Parameter | Protic Solvent Route | LiBr/Aprotic Solvent Route |

|---|---|---|

| Regioselectivity | C3 dominant (20:1) | C4 dominant (1:20) |

| Diastereoselectivity | Low | High (trans:cis = 9:1) |

| Purification | Chromatography-free | Requires workup |

| Scalability | High | Moderate |

Pharmacological Relevance

While the focus is on synthesis, this compound’s VAChT binding is critical for:

-

Neuroimaging : Used in PET tracers for cholinergic system mapping.

-

Drug Design : Scaffold for developing Alzheimer’s therapeutics .

Key Research Advancements

属性

CAS 编号 |

154824-77-8 |

|---|---|

分子式 |

C23H29FN2O |

分子量 |

367.5 g/mol |

IUPAC 名称 |

(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |

InChI |

InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1 |

InChI 键 |

HPZHSYBCGLDRCT-NOAXBIBBSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |

手性 SMILES |

C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F] |

规范 SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |

同义词 |

4-F(18)fluorobenzyl-trozamicol 4-fluorobenzyltrozamicol 4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer F(18)FBT p-(18F)fluorobenzyltrozamicol p-FBT |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。